(R)-1-(Oxazol-5-yl)ethanamine
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Overview
Description
®-1-(Oxazol-5-yl)ethanamine is a chiral amine compound featuring an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Oxazol-5-yl)ethanamine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequently, the ethanamine group is introduced through reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of ®-1-(Oxazol-5-yl)ethanamine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-1-(Oxazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the ethanamine group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
®-1-(Oxazol-5-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of ®-1-(Oxazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and ethanamine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Oxazol-5-yl)ethanamine: The enantiomer of ®-1-(Oxazol-5-yl)ethanamine, with similar chemical properties but different biological activity.
2-(Oxazol-5-yl)ethanamine: A structural isomer with the ethanamine group attached at a different position on the oxazole ring.
1-(Thiazol-5-yl)ethanamine: A related compound with a thiazole ring instead of an oxazole ring.
Uniqueness
®-1-(Oxazol-5-yl)ethanamine is unique due to its specific stereochemistry and the presence of the oxazole ring. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H8N2O |
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Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1R)-1-(1,3-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H8N2O/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3/t4-/m1/s1 |
InChI Key |
GOADWLCEMFNDHJ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CN=CO1)N |
Canonical SMILES |
CC(C1=CN=CO1)N |
Origin of Product |
United States |
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